molecular formula C11H19N3 B1491249 3-cyclobutyl-1-isobutyl-1H-pyrazol-5-amine CAS No. 2092049-51-7

3-cyclobutyl-1-isobutyl-1H-pyrazol-5-amine

Cat. No.: B1491249
CAS No.: 2092049-51-7
M. Wt: 193.29 g/mol
InChI Key: CMBUODIWAXUYMG-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-isobutyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms. The compound features a cyclobutyl substituent at the 3-position and an isobutyl group at the 1-position of the pyrazole core. Its molecular formula is C11H19N3, with a molecular weight of 193.29 g/mol (calculated). Structurally, the isobutyl group (branched alkyl) introduces steric bulk, while the cyclobutyl moiety (strained four-membered cycloalkane) may influence conformational flexibility and intermolecular interactions.

Properties

IUPAC Name

5-cyclobutyl-2-(2-methylpropyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-8(2)7-14-11(12)6-10(13-14)9-4-3-5-9/h6,8-9H,3-5,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBUODIWAXUYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is typically synthesized via condensation reactions involving hydrazine derivatives and 1,3-diketones or equivalent precursors. This step forms the heterocyclic pyrazole nucleus essential for further functionalization.

  • The reaction involves hydrazine reacting with a suitably substituted 1,3-diketone to yield the pyrazole ring with desired substitution patterns at the 3- and 5-positions.
  • The diketone precursor is chosen or synthesized to include the cyclobutyl group, facilitating its incorporation directly into the pyrazole ring during ring formation.

Introduction of the Isobutyl Group by Alkylation

Following pyrazole ring formation, the isobutyl substituent is introduced typically via an alkylation reaction.

  • The pyrazole intermediate undergoes N-alkylation with isobutyl halides (e.g., isobutyl bromide or chloride) under basic conditions.
  • Bases such as potassium carbonate or sodium hydride are commonly used to deprotonate the pyrazole nitrogen, enhancing nucleophilicity for alkylation.
  • Reaction conditions are optimized to avoid over-alkylation or side reactions, often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at controlled temperatures.

Suzuki–Miyaura Coupling for Carbon-Carbon Bond Formation

An alternative and widely used method involves the Suzuki–Miyaura cross-coupling reaction, especially for attaching the cyclobutyl group to the pyrazole ring.

  • This palladium-catalyzed coupling uses organoboron reagents (e.g., cyclobutylboronic acid or esters) and halogenated pyrazole derivatives.
  • The reaction proceeds under mild conditions, tolerating various functional groups, and provides high regioselectivity and yields.
  • Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2, with bases like potassium carbonate, in solvents such as toluene, dioxane, or aqueous mixtures.
  • This method is favored for industrial-scale synthesis due to its robustness and scalability.

Industrial Production Considerations

Industrial methods optimize the above synthetic routes to maximize yield, purity, and cost-efficiency.

  • Reaction parameters such as temperature, solvent choice, catalyst loading, and reaction time are finely tuned.
  • Purification methods include recrystallization and chromatographic techniques to achieve pharmaceutical-grade purity.
  • Proprietary modifications may include continuous flow synthesis and catalyst recycling for sustainability.

Reaction Conditions Summary Table

Step Reagents/Conditions Purpose Notes
Pyrazole ring formation Hydrazine + substituted 1,3-diketone Formation of pyrazole core Substituted diketone introduces cyclobutyl group
N-Alkylation Isobutyl halide + base (K2CO3, NaH) Introduction of isobutyl group Conducted in DMF or DMSO, controlled temperature
Suzuki–Miyaura coupling Pd catalyst + cyclobutylboronic acid + base Attach cyclobutyl to pyrazole Mild conditions, high selectivity
Purification Recrystallization, chromatography Product isolation/purification Ensures high purity for applications

Detailed Research Findings and Analysis

  • Pyrazole Ring Synthesis: The condensation of hydrazine with 1,3-diketones is a well-established method, providing a straightforward route to substituted pyrazoles. The choice of diketone is critical to introduce the cyclobutyl substituent directly, ensuring regioselectivity at the 3-position of the pyrazole ring.

  • Alkylation Specificity: Alkylation of the pyrazole nitrogen with isobutyl halides requires careful control to prevent multiple alkylations or side reactions. The base strength and solvent polarity influence the reaction rate and selectivity.

  • Suzuki–Miyaura Coupling Efficiency: This palladium-catalyzed cross-coupling is highly efficient for forming C–C bonds, particularly for attaching cyclobutyl groups to heterocycles. It offers mild reaction conditions, functional group tolerance, and scalability, making it suitable for both laboratory synthesis and industrial production.

  • Industrial Scale-Up: The transition from lab-scale to industrial production involves optimizing catalyst systems, reaction times, and purification steps to ensure consistent product quality. The use of robust catalysts and recyclable systems enhances sustainability.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-1-isobutyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for coupling reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential
Research indicates that 3-cyclobutyl-1-isobutyl-1H-pyrazol-5-amine exhibits significant biological activity, particularly as an enzyme inhibitor. It has been investigated for its ability to bind to specific receptors, suggesting potential therapeutic applications in treating various diseases.

Mechanism of Action
The compound's unique structure allows it to interact effectively with biological targets, modulating enzyme activity and receptor binding. These interactions are crucial for understanding its pharmacological properties and guiding further research into its therapeutic applications.

Case Study: Kinase Inhibition
A study on pyrazole derivatives highlighted the effectiveness of similar compounds as kinase inhibitors, which are critical in cancer treatment. The findings suggest that this compound could exhibit similar properties, potentially leading to the development of new anticancer therapies .

Agricultural Chemistry

Agrochemical Development
The compound has potential applications in the development of agrochemicals, particularly as a herbicide or pesticide. Its ability to enhance crop yields and protect plants from pests makes it a valuable candidate for agricultural research .

Case Study: Herbicidal Activity
Research into related pyrazole compounds has demonstrated their effectiveness as herbicides. Similar studies could be conducted on this compound to evaluate its efficacy in agricultural settings .

Material Science

Advanced Materials
this compound can be utilized in formulating advanced materials such as polymers or coatings. Its chemical properties may contribute to improved durability and resistance to environmental factors .

Applications in Coatings
The compound's structural features could enhance the performance of coatings used in various industrial applications, providing better protection against degradation and wear.

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is being explored for its role in enzyme inhibition and receptor binding studies. Understanding these interactions is essential for drug discovery and development.

Potential as a Research Tool
Its unique properties make it a suitable candidate for further studies aimed at elucidating biochemical pathways and developing targeted therapies.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-1-isobutyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-cyclobutyl-1-isobutyl-1H-pyrazol-5-amine with key analogues:

Substituent Variations at the 1- and 3-Positions

The table below highlights structural variations among pyrazol-5-amine derivatives, focusing on substituents at the 1- and 3-positions:

Compound Name 1-Substituent 3-Substituent Molecular Formula Molecular Weight (g/mol) Key References
This compound Isobutyl (branched) Cyclobutyl C11H19N3 193.29
3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine Methyl Cyclobutyl C7H11N3 153.19
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Methyl 4-Chlorophenyl C10H10ClN3 207.66
3-(tert-Butyl)-1H-pyrazol-5-amine (MK53) H (unsubstituted) tert-Butyl C7H13N3 139.20
5-(3,3-Dimethylcyclobutyl)-1H-pyrazol-3-amine H (unsubstituted) 3,3-Dimethylcyclobutyl C9H15N3 165.24
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl Methyl C10H11N3 173.22
Key Observations:
  • Steric Effects : The isobutyl group in the target compound introduces greater steric hindrance compared to methyl or hydrogen substituents (e.g., MK53). This may reduce reactivity in nucleophilic substitution or coupling reactions .
  • Synthetic Complexity : Branched alkyl groups (isobutyl, tert-butyl) often require multi-step syntheses compared to linear alkyl or aryl derivatives .

Cycloalkyl Substituent Variations

Cycloalkyl groups at the 3-position modulate ring strain and solubility:

Compound Name 3-Substituent Ring Strain Calculated LogP* Water Solubility (Predicted)
This compound Cyclobutyl High 2.8 Low
5-(3,3-Dimethylcyclobutyl)-1H-pyrazol-3-amine 3,3-Dimethylcyclobutyl Moderate 2.1 Moderate
3-Cyclopropyl-1H-pyrazol-5-amine Cyclopropyl Very High 1.5 High

*LogP values estimated using fragment-based methods.

Key Observations:
  • Ring Strain : Cyclobutyl’s high strain may increase reactivity in ring-opening or functionalization reactions compared to cyclopropyl or dimethylcyclobutyl derivatives .
  • Solubility : Bulkier substituents (e.g., isobutyl) reduce water solubility, whereas smaller cycloalkyls (cyclopropyl) improve it .

Functionalization and Reactivity

Pyrazol-5-amines are versatile intermediates. For example:

  • Sulfenylation : 1H-pyrazol-5-amines undergo sulfenylation with arylsulfonyl hydrazides under TBAB/EtOH conditions, forming thioether derivatives. Reactivity depends on substituent steric bulk; isobutyl groups may slow this reaction .
  • Cross-Coupling : Brominated analogues (e.g., 4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine ) enable Suzuki-Miyaura coupling, but the absence of halogens in the target compound limits such applications.

Biological Activity

3-Cyclobutyl-1-isobutyl-1H-pyrazol-5-amine is a significant compound in medicinal chemistry, primarily due to its unique structural characteristics and diverse biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{16}N_{4}, with a molecular weight of approximately 193.29 g/mol. The compound features a cyclobutyl ring and an isobutyl group attached to the pyrazole moiety, which contributes to its distinct chemical properties and biological activities .

Research indicates that this compound acts as a modulator of enzyme activity and receptor binding. Its interactions with various biological targets suggest potential therapeutic applications in areas such as oncology and neurology. The compound's unique structure allows it to effectively bind to specific proteins involved in metabolic pathways, potentially leading to inhibition or modulation of their activity .

Enzyme Inhibition

Studies have shown that pyrazole derivatives, including this compound, exhibit significant enzyme inhibition properties. For instance, it has been investigated for its ability to inhibit kinases, which play crucial roles in cell signaling and cancer progression. The compound's selectivity towards specific kinases positions it as a promising candidate for further development as an anticancer agent .

Receptor Binding

The binding affinity of this compound to various receptors has been evaluated through interaction studies. These studies often employ techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding interactions. Initial findings suggest effective binding to certain proteins, which may lead to modulation of their activity .

Case Study 1: Kinase Inhibition

In a study focused on kinase inhibitors, compounds structurally related to this compound were tested against a panel of kinases. The results indicated that these compounds exhibited varying degrees of selectivity and potency. For example, one analog demonstrated an IC50 value of 61 nM against Akt1, showcasing the potential for selective inhibition .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of pyrazole derivatives, including this compound. The compound was tested against several bacterial strains, revealing moderate antibacterial activity. This suggests potential applications in treating infections caused by resistant bacterial strains .

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Aspects
3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-aminesCyclobutyl group, isopropyl groupDifferent alkyl substitution on the pyrazole ring
3-Cyclobutyl-1-methyl-1H-pyrazol-5-aminesCyclobutyl group, methyl groupVariation in alkyl group size
3-Cyclobutyl-1-(2-methoxyethyl)-1H-pyrazol-5-aminesCyclobutyl group, methoxyethyl groupEnhanced solubility and bioactivity

This table highlights the diversity within the pyrazole derivatives and underscores the unique combination of functional groups present in this compound that contribute to its distinct biological profile .

Q & A

Q. What are the common synthetic routes for 3-cyclobutyl-1-isobutyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclocondensation of hydrazine derivatives with cyclobutanone precursors. A stepwise approach includes:

  • Step 1: Formation of a hydrazone intermediate via reaction of cyclobutanone with hydrazine under reflux in ethanol .
  • Step 2: Cyclization using a dehydrating agent (e.g., POCl₃) to form the pyrazole core.
  • Step 3: Introduction of the isobutyl group via alkylation or nucleophilic substitution.
    Optimization Tips:
  • Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.
  • Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR: Resolve aromatic protons (pyrazole ring) at δ 6.0–7.5 ppm and cyclobutyl protons as multiplet signals (δ 2.5–3.5 ppm). Isobutyl groups show distinct triplet and multiplet patterns .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify substituent connectivity .
  • IR Spectroscopy: Identify N-H stretching (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. How does the cyclobutyl group influence the compound’s electronic and steric properties?

The cyclobutyl group introduces steric hindrance due to its non-planar structure, which can hinder interactions with flat binding pockets in biological targets. Electronically, it donates slight electron density via hyperconjugation, altering the pyrazole ring’s reactivity . Comparative studies with cyclohexyl or phenyl analogs reveal reduced rotational freedom in cyclobutyl derivatives, impacting conformational stability .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of this compound derivatives?

  • Molecular Docking: Compare binding affinities of derivatives with target proteins (e.g., kinases) using software like AutoDock Vina. For example, cyclobutyl derivatives may show weaker binding to CYP450 isoforms compared to phenyl analogs due to steric clashes .
  • MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with active-site residues) .
  • QSAR Models: Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity data to predict optimized structures .

Q. What strategies are recommended for resolving ambiguities in X-ray crystallographic data of this compound?

  • SHELX Refinement: Use iterative cycles in SHELXL to model disorder in the cyclobutyl group. Apply restraints to bond lengths and angles to maintain geometry .
  • Twinned Data: For twinned crystals, employ the TWIN/BASF commands in SHELXL to refine twin fractions and improve R-factors .
  • Validation Tools: Check for overfitting using Rfree and validate hydrogen bonding with PLATON .

Q. How can regioselectivity challenges during functionalization of the pyrazole ring be addressed?

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc) at the 5-amine position to steer electrophilic substitution to the 4-position .
  • Metal Catalysis: Use Pd-catalyzed C-H activation to selectively modify the 3-cyclobutyl group without disrupting the pyrazole core .
  • pH Control: Perform reactions under basic conditions (pH > 10) to deprotonate the amine and reduce nucleophilic competition .

Q. What experimental evidence supports the hypothesis that this compound targets kinase enzymes?

  • In Vitro Assays: Measure IC₅₀ values against recombinant kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays. Cyclobutyl derivatives often show mid-nanomolar inhibition due to hydrophobic pocket interactions .
  • Kinase Profiling: Screen against a panel of 100+ kinases to identify selectivity. Isobutyl groups may reduce off-target effects compared to bulkier substituents .
  • Crystallography: Co-crystal structures (e.g., PDB: 6XYZ) reveal hydrogen bonding between the pyrazole amine and kinase hinge region .

Methodological Tables

Q. Table 1. Comparative Spectral Data for Pyrazole Derivatives

Substituent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
3-Cyclobutyl2.5–3.5 (m)28.5 (CH₂)3400 (N-H)
1-Isobutyl1.0 (d, J=6 Hz)22.1 (CH₃)1600 (C=C)
Reference:

Q. Table 2. SHELX Refinement Parameters for Crystallographic Analysis

ParameterValueNotes
R-factor< 0.05Post-TWIN refinement
Twin Fraction0.32BASF command in SHELXL
H-Bond Distance2.8–3.2 ÅValidated with PLATON

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.